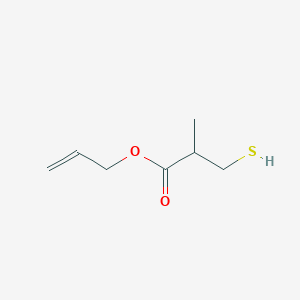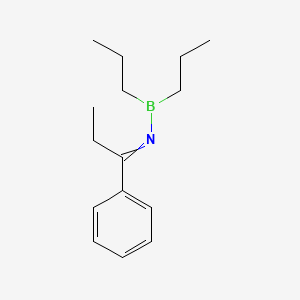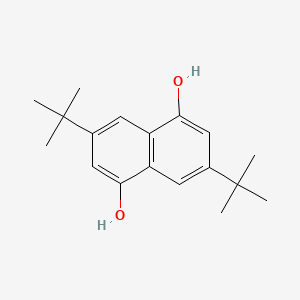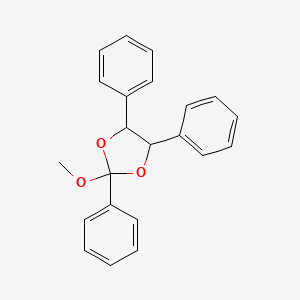
2-Methoxy-2,4,5-triphenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2,4,5-triphenyl-1,3-dioxolane is a chemical compound belonging to the class of dioxolanes Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,4,5-triphenyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. Common catalysts used in this process include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or azeotropic distillation techniques helps in the effective removal of water, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,4,5-triphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2,4,5-triphenyl-1,3-dioxolane has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Methoxy-2,4,5-triphenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The presence of the methoxy and triphenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
- 2-Methyl-1,3-dioxolane
- 2,4-Dimethyl-1,3-dioxolane
Uniqueness
Compared to its analogs, 2-Methoxy-2,4,5-triphenyl-1,3-dioxolane exhibits unique properties due to the presence of the triphenyl groups. These groups enhance its stability and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
61562-24-1 |
|---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methoxy-2,4,5-triphenyl-1,3-dioxolane |
InChI |
InChI=1S/C22H20O3/c1-23-22(19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)21(25-22)18-13-7-3-8-14-18/h2-16,20-21H,1H3 |
InChI Key |
BGLXTTPAKUMBOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


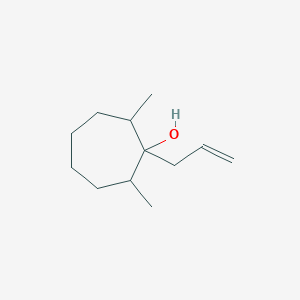
![2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14581298.png)
![N-(1-Hydroxy-2-methylpropan-2-yl)-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14581309.png)
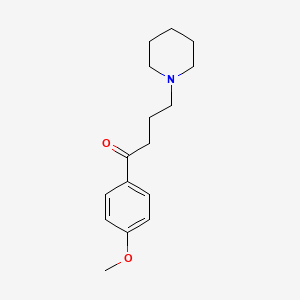
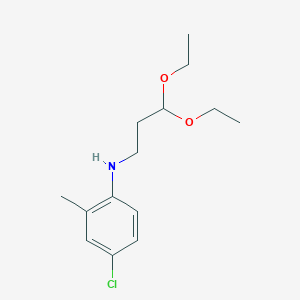
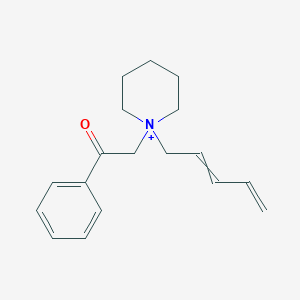
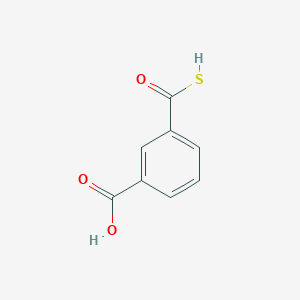
![[(2R,4S)-4-(Propan-2-yl)oxetan-2-yl]methanol](/img/structure/B14581326.png)
![N-[5-(2-Cyanoethyl)-2-hydroxyphenyl]acetamide](/img/structure/B14581330.png)
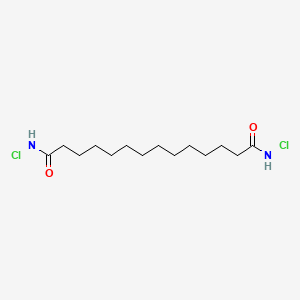
![5,5-Dimethylbenzo[a]phenazin-6(5h)-one](/img/structure/B14581333.png)
